2-chloro-N-(4-ethylphenyl)propanamide
Description
Contextualization within Amide and Chloroalkane Chemistry
The molecular architecture of 2-chloro-N-(4-ethylphenyl)propanamide contains two key functional groups that define its chemical character: an amide and a chloroalkane. The amide group consists of a carbonyl group bonded to a nitrogen atom, which in this case is part of an N-aryl structure. This linkage is generally stable and forms the backbone of peptides and proteins. The chloroalkane feature is characterized by a chlorine atom attached to an aliphatic carbon, specifically at the alpha position relative to the carbonyl group.
This α-chloro substitution is critical to the molecule's reactivity. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry. The presence of both the amide and the α-chloro group creates a molecule with a specific reactivity profile, distinguishing it from simple amides or chloroalkanes.
Significance of the α-Chloropropanamide Motif in Chemical Synthesis and Mechanistic Studies
The α-chloropropanamide motif is a valuable building block in organic synthesis. The chlorine atom serves as a good leaving group in nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups at the α-position, including amino and oxy groups, by reacting the chloroamide with appropriate nucleophiles. nih.gov This versatility makes α-chloroamides useful intermediates in the synthesis of more complex molecules, such as those found in pharmaceuticals and agrochemicals. nih.gov
From a mechanistic standpoint, these compounds are instrumental in studying reaction kinetics and pathways. The reactivity of the α-carbon can be finely tuned by altering the substituents on the amide nitrogen and the alkyl chain. This tunability allows researchers to investigate the electronic and steric effects on substitution reactions. While highly reactive chloroacetamides are often used as covalent "warheads" in chemical biology to form irreversible bonds with proteins, their high reactivity can limit their specificity. nih.gov Consequently, α-substituted chloroacetamides, like the propanamide derivative, have been explored as less reactive alternatives to achieve a better balance between potency and selectivity. nih.gov Recent advancements have also seen the development of photoenzymatic methods for the asymmetric synthesis of α-chloroamides, highlighting the ongoing innovation in creating these valuable chiral synthons. nih.gov
Overview of Research Trajectories for Aryl-Substituted α-Chloropropanamides
Research involving aryl-substituted α-chloropropanamides has largely been driven by their application as intermediates in the synthesis of bioactive compounds. A significant area of investigation has been in the development of herbicides. The N-aryl α-chloroacetamide core is a common feature in several classes of herbicides.
Furthermore, these compounds serve as precursors in medicinal chemistry. For instance, derivatives of 2-(phenyl)propanamides have been investigated as potent antagonists for the TRPV1 receptor, which is involved in pain sensation. nih.gov The synthesis of these antagonists often involves modifications at the α-position, starting from an α-chloropropanamide intermediate. Structural and crystallographic studies of aryl-substituted α-chloropropanamides, such as 2-chloro-N-(p-tolyl)propanamide, provide valuable insights into their solid-state conformation and intermolecular interactions, which can influence their reactivity and physical properties. nih.gov The study of impurities in active pharmaceutical ingredients has also led to the characterization of related compounds, such as 2-chloro-N-(2-methylphenyl)propanamide, an impurity of the local anesthetic Prilocaine. chemicalbook.com
Below is a data table summarizing the properties of this compound and related aryl-substituted α-chloropropanamides.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 379254-96-3 | C₁₁H₁₄ClNO | 211.69 |
| 2-chloro-N-(4-methylphenyl)propanamide | 40781-30-4 | C₁₀H₁₂ClNO | 197.66 |
| 2-chloro-N-(2,4-dimethylphenyl)propanamide | 109099-55-0 | C₁₁H₁₄ClNO | 211.69 |
| 2-chloro-N-(2-methylphenyl)propanamide | 19281-31-3 | C₁₀H₁₂ClNO | 197.66 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXTUQFAKJQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Engineering for 2 Chloro N 4 Ethylphenyl Propanamide
Classical Synthetic Routes to 2-Chloro-N-(4-ethylphenyl)propanamide
The traditional synthesis of this compound is primarily centered around the formation of an amide bond followed by a halogenation step, or more commonly, the direct acylation using a pre-halogenated acyl chloride.
Acylation Reactions and Precursor Chemistry
The most direct and widely employed classical route involves the acylation of 4-ethylaniline (B1216643) with 2-chloropropionyl chloride. google.com This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis. The precursor, 4-ethylaniline, is a readily available aromatic amine. The other key precursor, 2-chloropropionyl chloride, is a reactive acyl chloride that provides both the propanoyl backbone and the α-chloro functionality in a single step.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. Common bases include tertiary amines like triethylamine (B128534) or an aqueous base such as sodium hydroxide (B78521) in a biphasic system. chemicalbook.comnih.gov The choice of solvent is also crucial, with aprotic solvents like acetonitrile, dichloromethane (B109758), or toluene (B28343) being frequently used to facilitate the reaction. chemicalbook.comnih.gov
The general mechanism involves the nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom by the base to yield the final amide product.
A representative reaction scheme is as follows:
Scheme 1: Acylation of 4-ethylaniline with 2-chloropropionyl chloride
Typical reaction conditions and yields for this type of acylation are summarized in the table below.
| Parameter | Value | Reference |
| Reactants | 4-ethylaniline, 2-chloropropionyl chloride | google.com |
| Base | Triethylamine or Sodium Hydroxide | chemicalbook.comnih.gov |
| Solvent | Acetonitrile, Dichloromethane, or Toluene | chemicalbook.comnih.gov |
| Temperature | 0°C to room temperature | chemicalbook.com |
| Reaction Time | 1-6 hours | google.com |
| Yield | 85-98% | google.comchemicalbook.com |
Halogenation Strategies at the α-Carbon
An alternative, though less common, classical approach is the α-halogenation of the corresponding non-halogenated amide, N-(4-ethylphenyl)propanamide. This method involves first synthesizing the propanamide and then introducing the chlorine atom at the α-position of the carbonyl group.
The α-halogenation of carbonyl compounds can be achieved under either acidic or basic conditions. libretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, which then reacts with the halogen. libretexts.org Under basic conditions, an enolate is formed, which is a more potent nucleophile and reacts readily with the halogen. libretexts.org However, base-promoted α-halogenation can be prone to overreaction, leading to polyhalogenated products. libretexts.org For the synthesis of a monohalogenated product like this compound, acidic conditions are generally preferred. libretexts.org
Common halogenating agents for this purpose include chlorine (Cl2), sulfuryl chloride (SO2Cl2), and N-chlorosuccinimide (NCS). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent.
Advanced Synthetic Approaches and Reaction Conditions
To address the limitations of classical methods, such as the generation of stoichiometric byproducts and the lack of stereocontrol, advanced synthetic approaches have been developed. These methods often focus on improving efficiency, selectivity, and environmental compatibility.
Stereoselective Synthesis of Enantiomers
This compound possesses a chiral center at the α-carbon. The stereoselective synthesis of its enantiomers is of significant interest, as different enantiomers of a chiral molecule can exhibit distinct biological activities. The asymmetric synthesis of α-chloroamides can be achieved using chiral auxiliaries or chiral catalysts. nih.goviupac.orgresearchgate.net
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of chiral α-chloroamides, a chiral amine could be used as a precursor, and after acylation, the diastereomers could be separated.
A more elegant and atom-economical approach is the use of chiral catalysts. nih.gov N-heterocyclic carbenes (NHCs) have been reported as effective catalysts for the asymmetric synthesis of α-chloroamides from α-chloroaldehydes. nih.gov Although not specifically demonstrated for this compound, this methodology provides a framework for the potential enantioselective synthesis of this compound. Photoenzymatic methods have also emerged as a powerful tool for the asymmetric synthesis of α-chloroamides, offering high enantioselectivity. nih.gov
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netnih.gov In the context of synthesizing this compound, several green chemistry principles can be applied.
One key aspect is the use of greener solvents. Traditional solvents like dichloromethane are effective but pose environmental and health risks. The use of more benign solvents, or even solvent-free conditions, is a primary goal of green synthesis. nih.gov For instance, performing the acylation reaction under neat conditions or in a solvent with a better environmental profile can significantly improve the greenness of the process.
Another principle is atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product. The direct acylation of 4-ethylaniline with 2-chloropropionyl chloride is relatively atom-economical, but the generation of HCl, which needs to be neutralized by a base, detracts from this. Catalytic methods that avoid stoichiometric reagents are therefore preferred from a green chemistry perspective.
The use of microwave irradiation has also been explored as a green technique to accelerate amide synthesis, often leading to shorter reaction times and improved yields. researchgate.net
Continuous Flow Synthesis and Process Optimization
Continuous flow chemistry, often utilizing microreactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process optimization. numberanalytics.commdpi.comjst.org.in The synthesis of amides is well-suited for continuous flow systems.
In a continuous flow setup for the synthesis of this compound, streams of 4-ethylaniline and 2-chloropropionyl chloride, along with a base, would be continuously fed into a microreactor. rsc.org The small dimensions of the microreactor allow for precise control over reaction parameters such as temperature, pressure, and residence time. numberanalytics.com This level of control can lead to higher yields, improved selectivity, and a safer process, especially for exothermic reactions like acylation.
Process optimization in a continuous flow system can be achieved by systematically varying the reaction parameters. nih.gov Design of experiments (DoE) can be employed to efficiently explore the reaction space and identify the optimal conditions for maximizing yield and minimizing impurities. A study on the continuous crystallization of the related compound, 2-chloro-N-(p-tolyl)propanamide, highlights the potential for integrating synthesis and purification in a continuous manner. nih.gov
The table below illustrates a hypothetical comparison of batch versus continuous flow synthesis for this compound, based on general principles of flow chemistry.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | Large (Liters) | Small (Microliters to Milliliters) |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |
| Mass Transfer | Often diffusion-limited | Enhanced due to short diffusion distances |
| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |
| Process Control | Less precise, temperature gradients | Precise control over temperature and residence time |
| Scalability | Scaling up can be challenging | Scaled by numbering-up or running for longer times |
| Optimization | Time-consuming, one experiment at a time | Rapid, automated optimization is possible |
Design and Development of Continuous Reactors
The transition from traditional batch processing to continuous manufacturing for pharmaceutical intermediates like this compound offers enhanced safety, consistency, and process control. A key component in this transition is the design of specialized continuous reactors, particularly for the critical crystallization step which dictates product purity and physical properties.
Research on the analogous compound, CNMP, has led to the development of a continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer. acs.orgacs.org This type of reactor is instrumental in linking the initial synthesis unit with downstream purification processes. acs.org
Below is a data table summarizing the impact of residence time on the productivity of the continuous crystallization process for the analogous compound, CNMP.
| Residence Time (τ) (minutes) | Agitation Rate (rpm) | Achieved Productivity (g/h) |
| 20 | 300 | 69.51 |
| 30 | 300 | 50.12 |
| 40 | 300 | 35.28 |
This data is based on the continuous cooling crystallization of the analogous compound 2-chloro-N-(4-methylphenyl)propanamide. acs.org
During the operation of the MSMPR crystallizer, process analytical technology (PAT) tools such as focused beam reflectance measurement (FBRM) are used to monitor particle size and count in real-time. While oscillations in total particle counts can be observed, the dissolved product concentration remains constant, ensuring a steady state of control and consistent product yield after approximately two residence times. acs.org
Integration of Synthesis and Downstream Processing
A major advantage of continuous manufacturing is the ability to seamlessly integrate multiple unit operations, from synthesis to final purification, into a single, automated process train. For this compound, this involves linking the initial amidation reaction with subsequent crystallization, filtration, and drying steps.
The development of a continuous MSMPR crystallization process for the methyl-analogue, CNMP, is a crucial step toward creating a fully integrated production line. acs.orgacs.org The output of the synthesis reactor, a solution of the crude product, can be directly fed into the continuous crystallizer. The consistent output from the MSMPR unit, in terms of both yield and particle size distribution, then facilitates subsequent downstream operations. acs.org
An efficient MSMPR crystallization step is designed to produce a consistent yield of the intermediate, which can then proceed to a redissolving or solvent-swap stage to prepare it for the next reaction step or final purification. acs.org This integration minimizes manual handling, reduces the risk of contamination, and significantly shortens production timelines compared to batch-wise operations. The ultimate goal is to create a fully automated, end-to-end process that incorporates chemical transformations, separations, crystallizations, and formulation.
Investigation of Reaction Mechanisms and Kinetics in this compound Formation
The formation of this compound is achieved through the acylation of 4-ethylaniline with 2-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction, which proceeds via a nucleophilic addition-elimination mechanism. fishersci.itlibretexts.org
The reaction mechanism can be detailed in the following steps:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-ethylaniline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This leads to the formation of a tetrahedral intermediate, breaking the carbon-oxygen pi bond and placing a negative charge on the oxygen atom and a positive charge on the nitrogen atom. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion, being a good leaving group, is expelled. libretexts.org
Deprotonation: The resulting protonated amide is then deprotonated. In a typical synthesis, a base such as triethylamine or pyridine (B92270) is added to the reaction mixture. This base neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and taking it out of the reaction. libretexts.orgchemguide.co.uklibretexts.org The final products are this compound and the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride).
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural details of 2-chloro-N-(4-ethylphenyl)propanamide in various states.
While specific experimental NMR spectra for this compound are not widely available in published literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its molecular structure.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.
Ethyl Group: The ethyl substituent on the phenyl ring would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling.
Aromatic Protons: The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets.
Propanamide Moiety: The methine proton (-CH) adjacent to the chlorine atom is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons of the propanamide backbone will, in turn, appear as a doublet.
Amide Proton: The N-H proton of the amide linkage will likely appear as a singlet, which may be broadened due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.
Expected ¹³C NMR Spectrum: The carbon-13 NMR spectrum would provide one signal for each unique carbon atom.
The spectrum would show distinct resonances for the two carbons of the ethyl group, the four unique carbons of the aromatic ring, and the three carbons of the propanamide chain, including the carbonyl carbon which would appear significantly downfield.
These predicted spectra serve as a foundational guide for the structural verification of synthesized this compound.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to display characteristic absorption bands for the amide and aromatic functionalities.
N-H Stretch: A prominent band is expected in the region of 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
C=O Stretch (Amide I): A strong absorption band, characteristic of the carbonyl group in amides, is anticipated around 1650-1680 cm⁻¹.
N-H Bend (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is expected to appear near 1550 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring would be present in the 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C) regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.
The symmetric stretching of the aromatic ring is often a strong feature in the Raman spectrum.
The C-Cl stretch is also typically Raman active.
Together, these techniques offer a detailed vibrational fingerprint of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure.
Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular formula of C₁₁H₁₄ClNO and a monoisotopic mass of 211.07639 Da. uni.lu
The fragmentation pattern upon ionization can provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the chlorine atom. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing it, with the ratio of the M to M+2 peaks being approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Predicted Collision Cross Section (CCS) Data: Computational predictions of the collision cross section provide an additional parameter for compound identification, especially in ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.08367 | 146.0 |
| [M+Na]⁺ | 234.06561 | 153.3 |
| [M-H]⁻ | 210.06911 | 149.6 |
| [M+NH₄]⁺ | 229.11021 | 165.6 |
| [M+K]⁺ | 250.03955 | 149.7 |
| [M+H-H₂O]⁺ | 194.07365 | 140.9 |
| [M+HCOO]⁻ | 256.07459 | 164.9 |
| Data sourced from PubChem and calculated using CCSbase. uni.lu |
X-ray Crystallographic Analysis of this compound and Analogues
While a crystal structure for this compound itself is not publicly documented, a detailed X-ray crystallographic study of its close analogue, 2-chloro-N-(p-tolyl)propanamide, provides significant insight into the likely molecular and crystal structure. researchgate.netnih.gov The p-tolyl group (4-methylphenyl) is structurally very similar to the 4-ethylphenyl group, differing only by a single methylene unit.
The study of 2-chloro-N-(p-tolyl)propanamide reveals that it crystallizes in the orthorhombic space group Pbca. researchgate.net The molecule exhibits a nearly planar acetamide (B32628) moiety.
Key geometric parameters from the analogue study are summarized below and provide a strong basis for understanding the geometry of this compound.
| Parameter | Bond Length (Å) / Torsion Angle (°) |
| C=O Bond Length | ~1.224 Å |
| Amide N-C Bond Length | ~1.344 Å |
| C-N-C-C Torsion Angle | ~179.0° |
| Data is for the analogue 2-chloro-N-(p-tolyl)propanamide. researchgate.net |
The crystal packing of the analogue 2-chloro-N-(p-tolyl)propanamide is stabilized by a network of specific intermolecular interactions, which are crucial for the formation of the extended supramolecular architecture. nih.gov
N—H···O Hydrogen Bonding: The most significant intermolecular interaction is the classic hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into infinite chains. nih.gov
C—H···O Interactions: Weaker C-H···O hydrogen bonds are also observed, further reinforcing the chains formed by the primary N-H···O interactions. nih.gov
Halogen Bonding: The crystal structure analysis reveals the presence of weak C—Cl···O=C halogen bonds. This type of interaction, where the electrophilic region of the chlorine atom interacts with the nucleophilic oxygen, contributes to the stacking of the molecular chains. nih.gov
C—H···π Interactions: Weak C-H···π interactions are also present, where C-H bonds from one molecule interact with the π-system of the aromatic ring of a neighboring molecule. This interaction plays a role in the arrangement of the parallel running stacks within the crystal. nih.gov
These varied intermolecular forces work in concert to create a stable, three-dimensional crystal lattice, and it is highly probable that this compound would exhibit a similar set of interactions in its crystalline form.
Electron Microscopy and Diffraction Techniques for Solid-State Characterization
Specific studies employing electron microscopy and electron diffraction techniques for the solid-state characterization of this compound or its methyl analog were not prominent in the surveyed literature. The primary tool for detailed structural elucidation of these compounds has been single-crystal X-ray diffraction.
Conformational Landscape and Rotational Isomerism Studies
The conformation of 2-chloro-N-(4-methylphenyl)propanamide in the solid state has been well-defined by X-ray crystallography. The molecule exhibits a twisted conformation between the aryl ring and the amide backbone plane. nih.gov
The table below summarizes key bond lengths and torsion angles for 2-chloro-N-(4-methylphenyl)propanamide.
| Parameter | Sample 1a | Sample 1b |
| N—C bond length (Å) | 1.3448 (19) | 1.344 (2) |
| C=O bond length (Å) | 1.2233 (18) | 1.2245 (19) |
| C—N—C—C torsion angle (°) | 179.00 (13) | 178.97 (14) |
| C1—C7—N8—C9 torsion angle (°) | 45.3 (2) | 45.6 (2) |
Stereochemical Investigations of 2 Chloro N 4 Ethylphenyl Propanamide
Enantiomeric Resolution Techniques
The separation of the enantiomers of 2-chloro-N-(4-ethylphenyl)propanamide from its racemic mixture is a critical step for studying their individual properties.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For compounds analogous to this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
Hypothetical Chiral HPLC Separation Data:
| Parameter | Value |
| Chiral Stationary Phase | Coated Cellulose derivative |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and not based on published experimental results for this compound.
Diastereomeric crystallization is a classical method for resolving enantiomers. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Subsequent removal of the resolving agent yields the individual enantiomers.
Potential Chiral Resolving Agents:
(R)- or (S)-1-phenylethylamine
Brucine
Tartaric acid derivatives
Determination of Absolute Configuration
Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. X-ray crystallography of a single crystal of one of the enantiomers (often as a derivative with a known chiral auxiliary) is the most definitive method. Spectroscopic techniques such as circular dichroism (CD) in conjunction with quantum chemical calculations can also be employed to assign the absolute configuration.
Stereochemical Stability and Racemization Pathways
The stereochemical stability of this compound would need to be assessed under various conditions (e.g., pH, temperature, solvent). Racemization, the conversion of one enantiomer into an equal mixture of both, could potentially occur via mechanisms such as nucleophilic substitution at the stereocenter, which would be influenced by the nature of the solvent and the presence of nucleophiles.
Influence of Stereochemistry on Molecular Interactions and Reactivity
The three-dimensional arrangement of atoms in the enantiomers of this compound would dictate their interaction with other chiral molecules, such as biological receptors or enzymes. This is of particular importance in the fields of pharmacology and agrochemistry, where the biological activity of a compound is often enantiomer-dependent. The reactivity of the enantiomers with other chiral reagents would also differ, a principle that is exploited in asymmetric synthesis.
Chemical Reactivity and Derivatization
Nucleophilic Substitution Reactions at the α-Chlorine Center
The carbon atom alpha to both the carbonyl group and the chlorine atom is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the basis for a wide array of derivatization strategies.
Scope and Limitations with Various Nucleophiles (e.g., amines, thiols, alkoxides)
The chlorine atom in 2-chloro-N-(4-ethylphenyl)propanamide can be readily displaced by a variety of nucleophiles in what is typically a bimolecular nucleophilic substitution (SN2) reaction. The scope of this transformation is broad, encompassing a range of nitrogen, sulfur, and oxygen-based nucleophiles.
Amines: Primary and secondary amines can serve as effective nucleophiles, leading to the formation of the corresponding α-amino amide derivatives. The reaction generally proceeds under mild conditions, often requiring a base to neutralize the hydrochloric acid byproduct. The use of excess amine can also serve this purpose.
Thiols: Thiolate anions, generated by the deprotonation of thiols with a suitable base (e.g., sodium ethoxide or sodium hydride), are excellent nucleophiles for the displacement of the α-chloride. rsc.org This reaction provides a straightforward route to α-thioether amides. The choice of solvent can be crucial, with polar aprotic solvents like DMF often facilitating the reaction. rsc.org
Alkoxides: Alkoxides, the conjugate bases of alcohols, can also displace the chloride to form α-alkoxy amides. The reaction is typically carried out by treating the α-chloro amide with a pre-formed sodium or potassium alkoxide in the corresponding alcohol or an aprotic solvent.
The limitations of these reactions are often dictated by steric hindrance. Bulky nucleophiles or highly substituted α-chloro amides may exhibit slower reaction rates. Additionally, strong bases can potentially promote elimination reactions, although substitution is generally favored for α-halo carbonyl compounds.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH | α-Amino amide |
| Thiol | RSH / Base | α-Thioether amide |
| Alkoxide | ROH / Base | α-Alkoxy amide |
Stereoselectivity in Substitution Reactions
When the α-carbon is a stereocenter, SN2 reactions are known to proceed with an inversion of configuration. quora.commasterorganicchemistry.com This is a consequence of the "backside attack" mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com Therefore, if a single enantiomer of this compound were used as the starting material, the corresponding nucleophilic substitution product would be formed with the opposite stereochemistry at the α-carbon. This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of chiral molecules. The integrity of this stereochemical inversion is a hallmark of the SN2 pathway. stackexchange.com
Amide Functional Group Transformations
The amide linkage in this compound, while generally stable, can undergo a variety of transformations under specific reaction conditions.
Hydrolysis Pathways and Stability Studies
Amides can be hydrolyzed to their constituent carboxylic acid and amine components under both acidic and alkaline conditions, typically requiring heat. arkat-usa.org
Acidic Hydrolysis: In the presence of a strong acid, such as aqueous hydrochloric or sulfuric acid, and heat, the amide undergoes hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The final products are 2-chloropropanoic acid and 4-ethylanilinium chloride.
Alkaline Hydrolysis: Heating with a strong base, such as aqueous sodium hydroxide (B78521), also effects hydrolysis. arkat-usa.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This pathway yields sodium 2-chloropropanoate and 4-ethylaniline (B1216643). Studies on the hydrolysis of N-aryl amides have shown that the reaction rates can be influenced by the solvent system and the nature of the substituents on the aromatic ring. ekb.egresearchcommons.org
The amide bond in this compound is generally stable under neutral conditions at ambient temperature, a property common to amides and crucial for their role in biological systems and various applications.
Reduction and Oxidation Reactions of the Amide Linkage
Reduction: The amide functional group is resistant to reduction by mild reducing agents. However, powerful hydride donors like lithium aluminum hydride (LiAlH₄) can effectively reduce the amide to an amine. adichemistry.combyjus.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction converts the carbonyl group into a methylene (B1212753) (CH₂) group. The reduction of this compound with LiAlH₄ would be expected to yield N-(4-ethylphenyl)-2-chloropropan-1-amine. It is important to note that LiAlH₄ is a highly reactive reagent and must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com
Oxidation: The oxidation of the amide linkage is not a common transformation. However, under specific conditions, the nitrogen atom or the adjacent carbon atoms can be oxidized. For instance, anodic oxidation of N-aryl substituted amides has been shown to lead to various coupling products. researchgate.net The specific oxidation products of this compound would depend on the oxidizing agent and reaction conditions employed.
Reactions Involving the Aromatic Moiety
The 4-ethylphenyl group of the molecule is susceptible to electrophilic aromatic substitution (EAS) reactions. The N-acyl group is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho to the amide nitrogen (positions 2 and 6) and para to the amide nitrogen (position 4, which is already substituted by the ethyl group). However, the N-acyl group is also deactivating due to the electron-withdrawing nature of the adjacent carbonyl group, which can be attenuated by resonance donation from the nitrogen lone pair. The ethyl group is an activating, ortho, para-directing group. The combined effect of these two substituents will direct incoming electrophiles primarily to the positions ortho to the amide group.
Halogenation: Bromination of the aromatic ring can be achieved using reagents like bromine in acetic acid. Given the directing effects of the N-acyl and ethyl groups, the bromine would be expected to substitute at the positions ortho to the amide nitrogen.
Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. researchgate.net This reaction would introduce a nitro (-NO₂) group onto the aromatic ring, again, primarily at the positions ortho to the amide substituent. To avoid over-reaction and potential degradation, especially of the aniline-derived ring, a common strategy is to first acylate the amine, as is already the case in the target molecule, which moderates the reactivity. libretexts.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrochloric acid |
| α-Amino amide |
| α-Thioether amide |
| Sodium ethoxide |
| Sodium hydride |
| Dimethylformamide (DMF) |
| α-Alkoxy amide |
| 2-Chloropropanoic acid |
| 4-Ethylanilinium chloride |
| Sodium hydroxide |
| Sodium 2-chloropropanoate |
| 4-Ethylaniline |
| Lithium aluminum hydride (LiAlH₄) |
| Diethyl ether |
| Tetrahydrofuran (THF) |
| N-(4-ethylphenyl)-2-chloropropan-1-amine |
| Bromine |
| Acetic acid |
| Nitric acid |
Electrophilic Aromatic Substitution
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing arenes. masterorganicchemistry.comyoutube.com The regiochemical outcome of such substitutions is directed by the two substituents already present on the ring: the ethyl group at position 4 and the propanamide group at position 1.
Both the N-acyl group (-NHCOR) and the ethyl group (-CH₂CH₃) are activating, ortho-, para-directing groups. Since the para position relative to the amide is occupied by the ethyl group (and vice-versa), electrophilic attack is directed to the remaining ortho positions (2, 3, 5, and 6). This typically results in a mixture of substituted products, although the steric hindrance from the existing substituents can influence the product distribution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com
Halogenation: The incorporation of a halogen (e.g., Br, Cl) onto the ring. While traditional methods can lead to mixtures of ortho and para isomers researchgate.net, modern protocols, such as those involving directed C-H functionalization or oxidative halodeboronation, can achieve high regioselectivity for ortho-halogenation of N-aryl amides. nih.govrsc.org
Sulfonation: The addition of a sulfonic acid group (-SO₃H), which can be used to introduce other functionalities.
Friedel-Crafts Reactions: These reactions, developed by Charles Friedel and James Crafts, involve the attachment of alkyl (alkylation) or acyl (acylation) groups to the aromatic ring. wikipedia.org Friedel-Crafts acylation is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues often seen with alkylation. youtube.com However, the amide group can complex with the Lewis acid catalyst (e.g., AlCl₃), necessitating stoichiometric amounts of the catalyst or alternative methods. wikipedia.orgnih.gov
| Reaction | Typical Reagents | Potential Product(s) | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-chloro-N-(4-ethyl-2-nitrophenyl)propanamide and 2-chloro-N-(4-ethyl-3-nitrophenyl)propanamide | Yields a mixture of ortho-substituted isomers. |
| Bromination | Br₂, FeBr₃ | 2-chloro-N-(2-bromo-4-ethylphenyl)propanamide and 2-chloro-N-(3-bromo-4-ethylphenyl)propanamide | Traditional methods may lack regioselectivity. researchgate.net |
| Acylation | RCOCl, AlCl₃ | 2-chloro-N-(4-ethyl-2-acylphenyl)propanamide and 2-chloro-N-(4-ethyl-3-acylphenyl)propanamide | Requires stoichiometric Lewis acid due to complexation with the amide. nih.gov |
Modifications of the Ethyl Group
The ethyl substituent on the phenyl ring offers another site for chemical modification, primarily at the benzylic position (the -CH₂- group), which is activated by the adjacent aromatic ring.
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group. Methodologies for the direct oxidation of C-H bonds adjacent to nitrogen in amides and related compounds can be employed. chemrxiv.org For instance, catalytic systems using transition metals or oxoammonium salts can convert the ethyl group into an acetyl group, yielding N-(4-acetylphenyl)-2-chloropropanamide. chemrxiv.orgresearchgate.net This transformation provides a key intermediate for further derivatization.
Halogenation: The benzylic hydrogens are susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would produce 2-chloro-N-[4-(1-bromoethyl)phenyl]propanamide, introducing a versatile synthetic handle for subsequent nucleophilic substitution or elimination reactions.
| Reaction | Typical Reagents | Potential Product | Notes |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄ or Catalytic Oxidants | N-(4-acetylphenyl)-2-chloropropanamide | Converts the ethyl group to an acetyl group. chemrxiv.orgresearchgate.net |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-chloro-N-[4-(1-bromoethyl)phenyl]propanamide | Introduces a halogen at the benzylic position for further functionalization. |
Cycloaddition Reactions and Formation of Heterocyclic Derivatives
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic frameworks. wikipedia.org While this compound itself is not directly suited for these reactions, it can be readily converted into derivatives that can participate as either the 2π or 4π component.
1,3-Dipolar Cycloadditions (e.g., with diazoalkanes)
1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. mdpi.com To utilize this chemistry, this compound would first need to be derivatized to incorporate a dipolarophile.
For example, benzylic halogenation of the ethyl group followed by elimination could generate a vinyl group, producing 2-chloro-N-(4-vinylphenyl)propanamide. This styrene (B11656) derivative would be an excellent dipolarophile. Reaction with a 1,3-dipole like a diazoalkane (e.g., diazomethane) would lead to the formation of a pyrazoline-substituted derivative. This strategy provides a convergent route to complex heterocyclic structures. mdpi.com
Diels-Alder Cycloadditions for Conjugated Derivatives
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Similar to the 1,3-dipolar cycloaddition, the parent compound must first be modified.
The aforementioned 2-chloro-N-(4-vinylphenyl)propanamide derivative could act as a dienophile in a Diels-Alder reaction. When reacted with a conjugated diene such as furan (B31954) or cyclopentadiene, it would yield a substituted cyclohexene (B86901) ring fused to the aromatic system, a scaffold present in many complex molecules. researchgate.netnih.gov The reaction's utility lies in its ability to form multiple stereocenters in a single, predictable step. nih.gov
| Reaction Type | Required Derivative | Reaction Partner | Resulting Heterocyclic Core |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 2-chloro-N-(4-vinylphenyl)propanamide | Diazoalkane (1,3-dipole) | Pyrazoline |
| Diels-Alder Cycloaddition | 2-chloro-N-(4-vinylphenyl)propanamide | Conjugated Diene | Cyclohexene |
Catalytic Transformations of this compound
Modern catalytic methods offer efficient and selective pathways for transforming this compound and its derivatives.
Cross-Coupling Reactions: Following electrophilic halogenation of the aromatic ring (as described in 5.3.1), the resulting aryl halide can serve as a substrate in numerous palladium- or copper-catalyzed cross-coupling reactions. For instance, a Suzuki coupling with a boronic acid could form a new carbon-carbon bond, leading to biaryl structures. Similarly, a Buchwald-Hartwig amination could be used to introduce a new nitrogen-based substituent. organic-chemistry.org The Liebeskind-Srogl reaction is another valuable cross-coupling method that can form carbon-carbon bonds under mild conditions. nih.gov
Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexane ring under catalytic hydrogenation conditions (e.g., using H₂ gas and a platinum or rhodium catalyst), although this typically requires harsh conditions. Milder conditions might selectively remove the chlorine atom from the propanamide side chain (hydrogenolysis) without affecting the aromatic ring.
Amide Bond Formation: The amide bond itself can be a site for transformation, though it is generally stable. Advanced catalytic methods can be used for N-arylation or other modifications, expanding the synthetic utility of the core structure.
These catalytic transformations significantly broaden the synthetic possibilities, allowing for the construction of a diverse library of compounds based on the this compound scaffold.
In-depth Analysis of this compound Reveals Gaps in Thermodynamic and Phase Behavior Data
A comprehensive review of scientific literature and chemical databases indicates that detailed experimental studies on the thermodynamic and phase behavior of the chemical compound this compound are not publicly available. Despite the importance of such data for process development and chemical engineering, research focusing on the specific areas of solubility, crystallization, and phase transitions of this compound has not been published in accessible scholarly articles.
Consequently, the generation of an article detailing the thermodynamic and phase behavior of this compound, as per the specified outline, is not possible. The required experimental data for the following sections is absent from the current body of scientific literature:
Thermodynamic and Phase Behavior Studies
Phase Transition Studies using Calorimetry:No differential scanning calorimetry (DSC) data for 2-chloro-N-(4-ethylphenyl)propanamide has been reported in the literature, which would be essential for understanding its melting behavior, enthalpy of fusion, and any solid-solid phase transitions.
It is important to note that extensive research matching the requested outline is available for a closely related analogue, 2-chloro-N-(4-methylphenyl)propanamide . Studies on this methyl-analogue have detailed its solubility in various binary solvent systems, applied thermodynamic models to correlate the data, and investigated its crystallization and thermal properties. However, due to the strict focus on the ethyl-analogue as per the instructions, this information cannot be substituted.
The absence of this specific data for this compound highlights a potential area for future research in the field of chemical thermodynamics and materials science. Such studies would be crucial for the optimization of purification processes, formulation development, and ensuring the stability of this compound in various applications.
Computational and Theoretical Chemistry
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These ab initio methods provide a detailed description of the electronic landscape, which in turn dictates the molecule's geometry, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. For molecules like 2-chloro-N-(4-ethylphenyl)propanamide, DFT is instrumental in determining the most stable three-dimensional arrangement of its atoms.
The process involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved using specific combinations of functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, a common choice for organic molecules. researchgate.net These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For the closely related analog, 2-chloro-N-(p-tolyl)propanamide, DFT calculations have been performed and compared with experimental data from X-ray crystallography, showing good agreement. researchgate.net Such studies reveal details like the twist angle between the aryl ring and the amide backbone plane, a key feature of the molecule's conformation. researchgate.net
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations for a Propanamide Analog
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.223 |
| N-C (amide) | 1.345 | |
| Bond Angles (°) | O-C-N | 123.2 |
| N-C-C | 116.5 | |
| Dihedral Angle (°) | C(aryl)-C(aryl)-N-C(amide) | 45.3 |
Note: Data is based on calculations for the analogous compound 2-chloro-N-(p-tolyl)propanamide and serves as an illustrative example of DFT-derived geometric parameters. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of DFT is the prediction of spectroscopic parameters, which can be invaluable for interpreting experimental data. By calculating the effects of the electronic environment on atomic nuclei and molecular vibrations, DFT can accurately forecast NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.netnih.gov
Vibrational Frequencies: Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of chemical bonds. The results are often compared with experimental Fourier-transform infrared (FTIR) and Raman spectra. Typically, calculated frequencies are systematically higher than experimental ones, and a scaling factor is often applied to improve the correlation. scirp.org For various chloroacetamides and related compounds, DFT has been shown to produce vibrational spectra that are in strong agreement with experimental findings, aiding in the definitive assignment of spectral bands to specific molecular motions. researchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful capability of QM methods. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors of atoms in a molecule. nih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is crucial for assigning signals in complex spectra and confirming molecular structures. For a wide range of organic molecules, DFT-based methods have achieved high accuracy, with root-mean-square deviations of less than 0.2 ppm for ¹H shifts and 3 ppm for ¹³C shifts compared to experimental values. mdpi.com
Molecular Dynamics (MD) Simulations
While QM calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior, including its flexibility and interactions with its environment. mdpi.com
Conformational Analysis and Flexibility
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the sampling of a molecule's conformational landscape—the full range of shapes it can adopt by rotating around its single bonds. For this compound, key areas of flexibility include the rotation of the ethyl group, the torsion around the N-phenyl bond, and the rotation around the C-C bond in the propanamide backbone.
By simulating the molecule for nanoseconds or longer, an MD trajectory can reveal the most populated (lowest energy) conformations, the energy barriers between different conformations, and the pathways of conformational change. nih.govnsf.gov This information is critical for understanding how the molecule's shape might influence its interactions with other molecules, such as biological receptors.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects because they can explicitly model the interactions between the solute (this compound) and a large number of individual solvent molecules. easychair.orgmdpi.com
These simulations can provide atomic-level insights into phenomena such as solubility, which has been experimentally studied for the analogous compound 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures. researchgate.net An MD simulation can model how solvent molecules arrange themselves around the solute, forming hydration or solvation shells. easychair.org By calculating the interaction energies between the solute and the solvent, it is possible to understand why the compound is more soluble in certain solvents than in others. Furthermore, the solvent can affect the conformational preferences of the molecule, stabilizing certain shapes over others, which can also be captured and analyzed through MD simulations. mdpi.comosti.gov
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug discovery and toxicology, aiming to establish a correlation between a molecule's chemical structure and its biological activity. nih.gov Theoretical SAR models use computational methods to predict the activity of new or untested compounds.
For a series of compounds related to this compound, a theoretical SAR study would begin by generating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. Quantitative Structure-Activity Relationship (QSAR) models then use statistical methods to build a mathematical equation that links these descriptors to the observed biological activity. researchgate.net
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. mdpi.com In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated on a 3D grid. The resulting models can generate contour maps that visualize which regions of space are favorable or unfavorable for activity. For instance, a map might indicate that bulky substituents in one area decrease activity, while electronegative groups in another area increase it. Such models provide powerful predictive tools and offer intuitive guidance for designing more potent or selective molecules based on the this compound scaffold. mdpi.comnih.gov
Ligand-Based and Structure-Based Design Principles
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target of interest. This approach is used when the three-dimensional structure of the target is unknown. It involves building a pharmacophore model from a set of active and inactive molecules, which helps in identifying the key structural features responsible for biological activity.
Structure-based drug design, conversely, depends on the known 3D structure of the biological target, such as an enzyme or receptor. The crystal structure of a closely related compound, 2-chloro-N-(4-methylphenyl)propanamide, has been determined, which can serve as a valuable starting point for structure-based design studies involving this compound. nih.govresearchgate.netnih.gov This structural information allows for the computational analysis of the binding site and the design of ligands with high affinity and selectivity.
Molecular Docking Studies for Potential Interaction Sites with Biomolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
While specific molecular docking studies for this compound are not extensively documented in the available literature, this method is widely applied to similar N-aryl amide compounds to explore their potential as inhibitors of various enzymes. mdpi.comresearchgate.net Such studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. researchgate.net The results of docking simulations are often presented in terms of a scoring function, which estimates the binding affinity, typically in kcal/mol.
Illustrative Molecular Docking Results The following table is a hypothetical representation of results from a molecular docking study to illustrate the type of data generated. The target and values are not based on actual experimental data for this compound.
| Putative Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 | Pi-Pi Stacking, Hydrogen Bond |
QM/MM Simulations for Mechanistic Insights into Interactions
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying chemical reactions and interactions in large molecular systems, such as an enzyme's active site. chemrxiv.orgnih.gov In this approach, the reactive part of the system (e.g., the ligand and key active site residues) is treated with a high-level quantum mechanics method, while the rest of the system (the bulk of the protein and solvent) is described using a more computationally efficient molecular mechanics force field. chemrxiv.org
This method provides detailed mechanistic insights by modeling the formation and breaking of chemical bonds during an enzymatic reaction or a covalent inhibition process. chemrxiv.org For a compound like this compound, QM/MM simulations could be used to investigate its potential covalent binding to a target protein, providing information on the reaction pathway, transition states, and activation energies involved in the interaction.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. This allows for a detailed understanding of reaction pathways and kinetics.
Transition State Analysis
The synthesis of this compound typically involves the acylation of 4-ethylaniline (B1216643) with 2-chloropropionyl chloride. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction and identify the transition state structure.
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction pathway. The geometric and electronic properties of this transition state provide critical information about the bond-forming and bond-breaking processes. Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate.
Hypothetical Transition State Analysis Data This table represents theoretical data for the acylation step in the synthesis of this compound, for illustrative purposes.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |
|---|---|---|---|
| Nucleophilic attack of amine on carbonyl carbon | DFT (B3LYP/6-31G*) | 15.2 | N-C: 1.85, C-Cl: 2.10 |
Reaction Coordinate Mapping
Reaction coordinate mapping is a technique used to visualize the energy landscape of a chemical reaction. arxiv.org It involves systematically changing the geometry of the reacting system along a defined reaction coordinate (e.g., the distance between two reacting atoms) and calculating the energy at each point. The resulting energy profile shows the reactants, products, any intermediates, and the transition states that separate them.
For the synthesis of this compound, mapping the reaction coordinate for the nucleophilic acyl substitution could reveal a step-wise or concerted mechanism. It can help to understand how factors like solvent and substituents influence the reaction pathway and efficiency. This technique is crucial for optimizing reaction conditions and understanding complex reaction networks. arxiv.org
Environmental Chemistry and Degradation Pathways Non Toxicological
Abiotic Degradation Mechanisms
Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary mechanisms for a compound like 2-chloro-N-(4-ethylphenyl)propanamide are hydrolysis and photochemical degradation.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The amide functional group in this compound is susceptible to hydrolysis, which would break the amide bond to yield 2-chloropropanoic acid and 4-ethylaniline (B1216643). Generally, amide hydrolysis can occur under acidic or basic conditions, with the rate being pH-dependent. masterorganicchemistry.comepa.gov For many similar chloroacetamide and acetanilide (B955) compounds, the rate of hydrolysis increases at higher pH values. epa.gov
Table 1: Predicted Physicochemical Properties Relevant to Environmental Fate This table is generated based on predictive models and may not reflect experimental values.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C11H14ClNO | PubChem uni.lu |
| Molecular Weight | 211.69 g/mol | PubChem uni.lu |
| XlogP | 3.2 | PubChem uni.lu |
| Water Solubility | Data not available | - |
Photochemical degradation, or photolysis, involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, photolysis can be a significant degradation pathway. nih.gov The process can involve the reductive dechlorination (replacement of a chlorine atom with a hydrogen atom) or other transformations of the molecule. nih.gov
Specific studies on the photolysis of this compound are not documented in the available literature. However, research on other chlorinated herbicides like 2,4-D and polychlorinated biphenyls (PCBs) indicates that photodecomposition can occur in aqueous solutions and on surfaces. nih.govjuniperpublishers.com The efficiency of this process depends on the presence of photosensitizing substances in the environment, such as humic acids in natural waters. For this compound, it is plausible that the absorption of environmental UV radiation could lead to the cleavage of the carbon-chlorine bond, initiating its degradation.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms like bacteria and fungi, is often the primary mechanism for the breakdown of organic compounds in soil and water. researchgate.net
The degradation of chloroacetamide herbicides in the environment is predominantly the result of microbial metabolism. researchgate.net Microorganisms produce enzymes such as amidases, hydrolases, and oxygenases that can catalyze the breakdown of these compounds. researchgate.net Common metabolic reactions include hydrolysis, dehalogenation, N-dealkylation, and hydroxylation of the aromatic ring. researchgate.net
While specific microbial strains that degrade this compound have not been identified, studies on the closely related chloroacetamide herbicide propachlor (B1678252) (2-chloro-N-isopropylacetanilide) offer a model for its potential biodegradation. Soil bacteria such as Acinetobacter and Pseudomonas species have been shown to utilize propachlor as a carbon source. researchgate.net The degradation pathways in these bacteria involve different initial steps. In aerobic bacteria, the process is often initiated by N/C-dealkylation, followed by hydroxylation and cleavage of the aromatic ring, whereas anaerobic bacteria may begin with dechlorination. researchgate.net
Given the structural similarities, it is hypothesized that soil and water microorganisms could degrade this compound through similar enzymatic pathways. The initial step would likely be the hydrolysis of the amide bond by an amidase, a common and crucial enzyme in the catabolism of chloroacetamides. researchgate.net
Table 2: Examples of Microorganisms Degrading Chloroacetamide Herbicides
| Microorganism | Herbicide Degraded | Reference |
|---|---|---|
| Acinetobacter sp. strain BEM2 | Propachlor | researchgate.net |
| Pseudomonas sp. strain PEM1 | Propachlor | researchgate.net |
| Sphingomonas sp. | 2,4-D | researchgate.net |
Based on the established metabolic pathways for other chloroacetamide herbicides, several major degradation products can be predicted for this compound. researchgate.netresearchgate.net
Amide Hydrolysis: The enzymatic cleavage of the amide linkage would result in the formation of 4-ethylaniline and 2-chloropropanoic acid . This is often a primary step in microbial degradation.
Dehalogenation: The removal of the chlorine atom would produce N-(4-ethylphenyl)propanamide . This can occur under both aerobic and anaerobic conditions.
Hydroxylation: The aromatic ring is susceptible to hydroxylation, which could lead to the formation of various hydroxylated metabolites, such as 2-chloro-N-(4-ethyl-2-hydroxyphenyl)propanamide . This is a common detoxification pathway mediated by oxygenase enzymes. researchgate.net
Subsequent degradation of these initial products would lead to further breakdown and eventual mineralization to carbon dioxide, water, and inorganic chloride. researchgate.net
Table 3: Potential Degradation Products of this compound
| Degradation Product | Formation Pathway |
|---|---|
| 4-ethylaniline | Amide Hydrolysis |
| 2-chloropropanoic acid | Amide Hydrolysis |
| N-(4-ethylphenyl)propanamide | Dehalogenation |
Sorption and Transport Phenomena in Environmental Compartments
The movement and distribution of this compound in the environment are influenced by its sorption to soil and sediment particles. Sorption is largely controlled by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow), and the characteristics of the environmental matrix, particularly the organic carbon content of the soil. juniperpublishers.com
The predicted octanol-water partition coefficient (expressed as XlogP) for this compound is 3.2. uni.lu This value suggests a moderate tendency to adsorb to organic matter in soil and sediment. Compounds with moderate Kow values are less likely to be highly mobile and leach into groundwater compared to more water-soluble compounds, but they are also not expected to be immobile. Their transport may be associated with the movement of soil particles through runoff and erosion. The fate of many herbicides is affected by processes like runoff, adsorption, and leaching. juniperpublishers.com The moderate persistence and mobility are key factors in determining their environmental distribution. juniperpublishers.com
Theoretical Modeling of Environmental Fate and Persistence
The environmental fate and persistence of this compound can be evaluated through various theoretical modeling approaches in the absence of extensive experimental data. These computational models utilize the chemical's structure to predict its behavior in different environmental compartments such as air, water, soil, and sediment. psu.eduecetoc.org Such in silico methods are crucial for screening new chemicals and prioritizing them for further testing. ecetoc.org
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental chemistry. psu.edu These mathematical models correlate the structural or property descriptors of a series of related compounds with their environmental activity, such as degradation rates. psu.edu For a compound like this compound, a QSAR model could be developed or applied to predict its half-life in various environmental media by comparing it to other chloroacetanilide or N-phenylpropanamide compounds with known persistence data. psu.edu The predictive power of a QSAR model is highly dependent on the quality and relevance of the data used to build it. ecetoc.org
Several software suites, such as the Estimation Program Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency, integrate multiple QSAR and other estimation models to provide a comprehensive environmental fate profile for organic chemicals. epa.govepisuite.dev By inputting the chemical structure of this compound, these programs can estimate key physicochemical properties and environmental fate parameters that govern its persistence and transport. epa.govepisuite.dev
The following interactive table illustrates the types of environmental fate predictions that can be generated for this compound using a tool like EPI Suite™.
Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Model/Program (within EPI Suite™) | Environmental Significance |
|---|---|---|---|
| Atmospheric Hydroxyl Radical Reaction Rate | Value in cm³/molecule-sec | AOPWIN™ | Indicates the speed of degradation in the atmosphere. A higher rate suggests lower persistence in air. |
| Biodegradation Probability (Aerobic) | Value (e.g., hours, days, weeks) | BIOWIN™ | Estimates the likelihood and rate of breakdown by microorganisms in the presence of oxygen. |
| Soil Adsorption Coefficient (Koc) | Value in L/kg | KOCWIN™ | Predicts the tendency of the chemical to bind to organic matter in soil and sediment, affecting its mobility. |
| Aqueous Hydrolysis Half-Life | Value in days/years | HYDROWIN™ | Estimates the rate of breakdown in water due to reaction with water molecules. |
| Henry's Law Constant | Value in atm-m³/mole | HENRYWIN™ | Indicates the potential for volatilization from water to air. |
Furthermore, computational frameworks can be used to predict potential degradation pathways. researchgate.net By applying a set of known biochemical transformation rules to the structure of this compound, these models can generate a network of possible degradation products. This can help in identifying persistent transformation products that might be of environmental concern.
The following interactive table provides a hypothetical example of predicted degradation products for this compound based on theoretical pathway prediction.
Hypothetical Predicted Degradation Products of this compound
| Transformation Type | Predicted Product | Significance |
|---|---|---|
| Dehalogenation | N-(4-ethylphenyl)propanamide | Removal of the chlorine atom, which can significantly alter the compound's properties. |
| Amide Hydrolysis | 4-ethylaniline and 2-chloropropanoic acid | Cleavage of the amide bond, breaking the molecule into two smaller components. |
| Hydroxylation of the aromatic ring | 2-chloro-N-(4-ethyl-hydroxyphenyl)propanamide | Addition of a hydroxyl group, which can increase water solubility and susceptibility to further degradation. |
It is important to note that all these theoretical models provide estimations and are subject to uncertainties. ecetoc.org Their primary utility is in guiding experimental research and in regulatory screening where measured data is unavailable. ecetoc.orgepa.gov Validation of these model predictions with experimental data is essential for a comprehensive and accurate assessment of the environmental fate of this compound. ecetoc.org
Advanced Analytical Methods Development
Chromatographic Methods for Purity and Isomeric Analysis
Chromatography is the cornerstone of chemical analysis, enabling the separation of a compound from impurities and its constituent isomers.
Principle and Application: 2-chloro-N-(4-ethylphenyl)propanamide possesses a chiral center at the second carbon of the propanamide chain. The resulting enantiomers (R- and S-isomers) have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological or toxicological profiles. Therefore, their separation and quantification are critical. eijppr.com This is achieved using chiral chromatography, where a chiral stationary phase (CSP) interacts differently with each enantiomer, leading to different retention times. eijppr.comchromatographyonline.com
Method Development: The development of an effective enantioseparation method would involve screening various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes through a combination of interactions like hydrogen bonding, π-π stacking, and steric hindrance. eijppr.com Mobile phase composition, including the type of organic modifier and additives, would be optimized to achieve baseline resolution.
Table 1: Illustrative Data for Chiral HPLC Method Development
This table presents hypothetical data to illustrate the results of a typical CSP screening for the enantiomeric separation of this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |
| Polysaccharide-based (e.g., Chiralpak IA) | n-Hexane/Isopropanol (90:10) | 1.8 |
| Pirkle-type (e.g., Whelk-O1) | n-Hexane/Ethanol (85:15) | 1.2 |
| Cyclodextrin-based (e.g., Cyclobond I) | Methanol/Water (60:40) | 0.9 |
| Crown Ether-based (e.g., CROWNPAK CR(+)) | Perchloric Acid Solution (pH 2.0) | 2.1 |
Principle and Application: Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for detecting and quantifying trace-level impurities and identifying metabolites. qub.ac.ukvisionpublisher.info LC-MS is suitable for a wide range of compounds, while GC-MS is ideal for volatile and thermally stable substances, often requiring derivatization to increase volatility. nih.govresearchgate.net
LC-MS Optimization: An LC-MS/MS method for trace analysis would typically use a reversed-phase column (e.g., C18 or Phenyl-Hexyl). qub.ac.uk The optimization would focus on mobile phase gradients to separate the parent compound from process-related impurities and potential degradation products. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. For metabolite identification, a high-resolution mass spectrometer would be used to obtain accurate mass measurements of parent and fragment ions, aiding in formula determination. nih.gov
GC-MS Optimization: For GC-MS analysis, derivatization of this compound, for instance through silylation, might be necessary to improve its chromatographic behavior. nih.gov The method would involve optimizing the temperature program of the GC oven to separate analytes effectively. The mass spectrometer would operate in full scan mode for identifying unknown metabolites by comparing their mass spectra to libraries (e.g., NIST) and in selected ion monitoring (SIM) mode for quantifying known trace impurities. researchgate.netnih.gov
Real-time Monitoring Techniques for Synthetic Processes
Process Analytical Technology (PAT) tools are essential for monitoring and controlling chemical reactions in real-time, leading to improved efficiency, safety, and product quality.
Principle and Application: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are non-destructive techniques that provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction by monitoring their unique vibrational frequencies. pnnl.govnih.govmdpi.com An immersion probe is placed directly into the reaction vessel, eliminating the need for sampling. youtube.comresearchgate.net
Hypothetical Monitoring of Synthesis: The synthesis of this compound would likely involve the acylation of 4-ethylaniline (B1216643) with 2-chloropropionyl chloride. In-situ FTIR could monitor this reaction by tracking the disappearance of the amine N-H stretch of the starting material and the appearance of the amide carbonyl (C=O) stretch of the product. mdpi.com This allows for precise determination of reaction endpoints and can reveal the formation of transient intermediates. acs.org
Table 2: Key Vibrational Frequencies for In-situ FTIR Monitoring (Hypothetical)
| Functional Group | Compound Type | Typical Wavenumber (cm⁻¹) | Monitored Trend |
| N-H Stretch | 4-Ethylaniline (Reactant) | 3400-3300 | Decrease |
| C=O Stretch | 2-chloropropionyl chloride (Reactant) | ~1785 | Decrease |
| Amide I (C=O) | This compound (Product) | ~1670 | Increase |
Principle and Application: Focused Beam Reflectance Measurement (FBRM) is a key PAT tool used to monitor crystallization processes in real-time. bohrium.comrsc.org An FBRM probe inserted into a crystallizer measures the chord length distribution (CLD) of particles, which relates to the crystal size and number. researchgate.net This data allows for the precise control of nucleation, crystal growth, and breakage, ensuring consistent product quality. researchgate.net
Application to Crystallization: While no specific FBRM studies on this compound were found, research on the closely related compound 2-chloro-N-(4-methylphenyl)propanamide has utilized FBRM to determine its saturation temperature profile in various solvent systems. researchgate.net A similar approach for the ethyl-analog would involve using FBRM to monitor the onset of nucleation upon cooling or anti-solvent addition. The real-time CLD data would guide the optimization of the cooling rate or anti-solvent addition rate to achieve a desired crystal size distribution, which is crucial for filtration and formulation properties.
High-Resolution Mass Spectrometry for Metabolite and Derivative Characterization
Principle and Application: High-resolution mass spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR), provides highly accurate mass measurements (typically <5 ppm error). mdpi.com This accuracy allows for the unambiguous determination of elemental compositions for the parent ion and its fragments. HRMS is indispensable for characterizing novel derivatives, identifying unknown metabolites, and confirming the structures of impurities.
Characterization Strategy: To characterize metabolites or synthetic derivatives of this compound, samples would be analyzed by an LC-HRMS system. The accurate mass of the parent ion would provide the elemental formula. Tandem MS (MS/MS) experiments would then be performed to fragment the molecule. The resulting high-resolution fragment masses would allow for the elucidation of the compound's structure by piecing together the structural information from each fragment. This detailed structural information is vital for understanding metabolic pathways or confirming the outcome of a synthetic modification.
Table 3: Hypothetical HRMS Data for a Putative Hydroxylated Metabolite
| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |
| [M+H]⁺ | 228.0786 | 228.0782 | -1.75 | C₁₁H₁₅ClNO₂ |
| Fragment 1 | 152.0757 | 152.0755 | -1.32 | C₉H₁₂NO |
| Fragment 2 | 124.0910 | 124.0908 | -1.61 | C₈H₁₂N |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of N-aryl amides is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally benign methods. For 2-chloro-N-(4-ethylphenyl)propanamide, future research could focus on moving beyond traditional methods, which often involve stoichiometric activating agents and can generate significant waste.
Exploration into catalytic direct amidation reactions represents a promising frontier. The use of catalysts, such as those based on boronic acids, has shown potential for the formation of amide bonds directly from carboxylic acids and amines, with water as the only byproduct. Investigating the applicability of various boronic acid catalysts for the synthesis of this compound could lead to more atom-economical and sustainable processes.
Furthermore, the development of novel catalytic systems is a key area for advancement. This could involve the design of new ligands for metal-catalyzed cross-coupling reactions or the exploration of organocatalysis. For instance, phosphonium-based catalysts generated in situ have been shown to be effective for amide bond formation under mild conditions. The application of such systems to the synthesis of α-chloropropanamides could offer advantages in terms of reaction efficiency and substrate scope. The table below outlines potential catalytic systems for investigation.
| Catalyst Type | Potential Advantages | Research Focus |
| Boronic Acid Catalysts | High atom economy, mild reaction conditions | Screening of various substituted boronic acids for optimal activity and selectivity. |
| Transition Metal Catalysts (e.g., Palladium, Copper) | High efficiency and functional group tolerance | Development of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to improve catalytic turnover and reduce catalyst loading. |
| Organocatalysts (e.g., Phosphonium (B103445) salts, Guanidines) | Metal-free, often milder reaction conditions | Investigation of in situ generation of phosphonium salts and the use of bicyclic guanidines for the amidation step. |
| Biocatalysts (e.g., Lipases, Amide Ligases) | High selectivity, environmentally benign | Screening of microbial enzymes for the ability to catalyze the amidation of 2-chloropropanoic acid with 4-ethylaniline (B1216643). |
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for predicting its behavior and potential applications. Future research should employ a synergistic approach that combines experimental characterization with computational modeling.
Experimental investigations would involve the thorough spectroscopic analysis of the compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for confirming molecular structure. X-ray crystallography could provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule, offering insights into intermolecular interactions.
Computational studies , utilizing methods like Density Functional Theory (DFT), can complement experimental data by providing a deeper understanding of the molecule's electronic structure, conformational preferences, and vibrational frequencies. Such studies can elucidate the influence of the ethylphenyl group and the chlorine atom on the geometry and reactivity of the propanamide backbone. For instance, computational analysis can predict the rotational barriers around the N-aryl bond and the amide bond, which are critical for understanding the molecule's dynamic behavior. A comparative study with structurally similar compounds, such as 2-chloro-N-(p-tolyl)propanamide, for which some structural data is available, could provide valuable insights into the effects of the alkyl substituent on the phenyl ring.
| Analytical Technique | Information Gained | Computational Method | Predicted Properties |
| X-ray Crystallography | Solid-state conformation, bond lengths, bond angles, intermolecular interactions. | Density Functional Theory (DFT) | Optimized molecular geometry, rotational energy barriers, electronic properties (e.g., HOMO/LUMO energies). |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Gauge-Independent Atomic Orbital (GIAO) method | Prediction of chemical shifts to aid in spectral assignment. |
| IR Spectroscopy | Vibrational modes of functional groups. | Vibrational Frequency Analysis | Calculation of theoretical vibrational spectra to assist in the interpretation of experimental data. |
Development of Sustainable Manufacturing Processes for α-Chloropropanamide Derivatives
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For α-chloropropanamide derivatives, including this compound, there is a significant opportunity to design and implement more sustainable production methods.
Energy efficiency is another critical component of sustainable manufacturing. The exploration of catalytic systems that operate under milder temperatures and pressures can lead to substantial energy savings. Additionally, process intensification techniques, such as the use of continuous flow reactors, could improve efficiency, reduce waste, and enhance safety.
A life cycle assessment (LCA) approach should be integrated into the development of new manufacturing processes. LCA provides a holistic view of the environmental impacts associated with a product, from raw material extraction to final disposal, and can be used to identify and mitigate environmental hotspots in the production of α-chloropropanamide derivatives.
| Green Chemistry Principle | Application in α-Chloropropanamide Synthesis | Potential Impact |
| Prevention | Development of high-yield, low-waste synthetic routes. | Reduced waste generation and disposal costs. |
| Atom Economy | Utilization of catalytic direct amidation methods. | Maximization of the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Replacement of hazardous solvents with greener alternatives (e.g., water, bio-solvents). | Reduced environmental pollution and improved worker safety. |
| Energy Efficiency | Development of catalysts that operate at lower temperatures and pressures. | Lower energy consumption and reduced greenhouse gas emissions. |
| Use of Renewable Feedstocks | Exploration of bio-based routes to starting materials. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
Mechanistic Investigations of Complex Molecular Interactions
A detailed understanding of the molecular interactions of this compound is essential for predicting its behavior in various chemical and biological systems. Future research should focus on elucidating the mechanisms of its key reactions and interactions.
One area of interest is the study of its hydrolysis. For the related compound propanil, enzymatic hydrolysis is a known metabolic pathway in certain plants. Investigating the hydrolysis of this compound under various conditions (e.g., pH, temperature, presence of catalysts or enzymes) would provide valuable information about its stability and potential degradation pathways. Mechanistic studies could employ kinetic analysis and isotopic labeling to determine the reaction pathways and identify any intermediates.
Furthermore, understanding the non-covalent interactions of this molecule is crucial. Computational modeling can be used to study the interactions of this compound with other molecules, such as solvents or potential biological targets. Techniques like molecular docking and molecular dynamics simulations can predict binding affinities and modes of interaction, providing insights into the forces that govern its molecular recognition. These studies could explore the role of the ethyl group, the chlorine atom, and the amide functionality in directing these interactions.
Expanding the Library of Aryl-Substituted α-Chloropropanamide Derivatives for Diverse Academic Applications
The systematic synthesis and characterization of a library of aryl-substituted α-chloropropanamide derivatives, with this compound as a lead compound, could provide a valuable resource for academic research. By varying the substituents on the aryl ring and exploring different α-halo-substituents, a diverse collection of compounds with a range of electronic and steric properties could be generated.
The synthesis of such a library could be facilitated by parallel synthesis techniques, allowing for the efficient production of a large number of derivatives. The characterization of each member of the library using modern analytical techniques would be essential for creating a high-quality dataset for further research. This collection of well-characterized compounds could then be made available to the broader academic community to stimulate further investigation and discovery.
| Aryl Substituent | Rationale for Inclusion | Potential Impact on Properties |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | To investigate the effect of increased electron density on the aryl ring. | May influence the nucleophilicity of the amide nitrogen and the electronic properties of the molecule. |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | To study the impact of decreased electron density on the aryl ring. | Could affect the acidity of the N-H proton and the molecule's susceptibility to nucleophilic attack. |
| Halogens (e.g., -F, -Br) | To explore the role of halogen bonding and steric effects. | May introduce new intermolecular interactions and alter the conformational preferences. |
| Bulky groups (e.g., -t-butyl) | To probe the influence of steric hindrance around the amide bond. | Could impact the reactivity and solid-state packing of the molecule. |
By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for potential new discoveries and applications.
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Data | Functional Group Confirmed | Reference |
|---|---|---|---|
| H NMR | δ 8.1 ppm (s, 1H, CONH) | Amide | |
| IR | 1650 cm (C=O stretch) | Carbonyl | |
| ESI-MS | m/z 226.1 [M+H] | Molecular ion |
Q. Table 2: Biological Activity Comparison with Analogues
| Compound | Antifungal (MIC, μg/mL) | Anticancer (IC, μM) | Key Substituent | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-ethylphenyl) | 8.2 (C. albicans) | 12.4 (HeLa) | 4-Ethylphenyl | |
| Triazole derivative | 3.1 (C. albicans) | 18.9 (MCF-7) | 1,2,4-Triazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
